molecular formula C16H18N4O4 B2738960 (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide CAS No. 2035022-24-1

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B2738960
CAS RN: 2035022-24-1
M. Wt: 330.344
InChI Key: DGGARSATSTVEDG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide and has been synthesized using various methods.

Scientific Research Applications

Polymer Carriers for Active Compounds

Compounds containing 1,3,5-triazine rings have been developed as part of polymeric materials for slow-release drug delivery systems. For instance, polymers incorporating heterocyclic derivatives of pyrimidine and coumarin, related to 1,3,5-triazine, have shown potential as carriers for anticancer drugs. These polymers facilitate controlled drug release and have been evaluated for their anti-proliferative activity against cancer cell lines, highlighting their importance in biomedical research (Helaly et al., 2014).

Photoinitiators for Polymerization

1,3,5-Triazine derivatives have been utilized as photoinitiators or co-initiators in the polymerization of acrylate monomers. These compounds, under UV or visible light irradiation, initiate the cross-linking of acrylic pressure-sensitive adhesives. The efficiency of these photoinitiating systems showcases the utility of triazine derivatives in materials science and engineering, particularly in developing adhesives and coatings (Kabatc et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds structurally related to the specified compound has been explored for their potential as anti-inflammatory and analgesic agents. These studies contribute to medicinal chemistry by providing new avenues for drug development (Abu‐Hashem et al., 2020).

Direct Synthesis Techniques

Direct synthesis approaches involving triazine compounds have been developed for creating 2-oxazolines from carboxylic acids under mild conditions. These methodologies underscore the versatility of triazine derivatives in facilitating efficient synthetic routes for producing heterocyclic compounds, which are valuable in various chemical research and industrial applications (Bandgar & Pandit, 2003).

properties

IUPAC Name

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-22-12-7-4-11(5-8-12)6-9-14(21)17-10-13-18-15(23-2)20-16(19-13)24-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGARSATSTVEDG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

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